4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-20(2,3)15-10-8-13(9-11-15)17(24)21-19-23-22-18(27-19)14-6-5-7-16(12-14)28(4,25)26/h5-12H,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYBZJKUZTSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The tert-butyl and methylsulfonylphenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl and methylsulfonylphenyl groups may enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a methanesulfonylphenyl moiety linked through an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is and the molecular weight is approximately 378.47 g/mol.
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Oxadiazole derivatives have been shown to inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
- Anticancer Properties : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
A study conducted on similar oxadiazole derivatives demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial properties.
Anticancer Activity
In vitro assays showed that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These results suggest that the compound may serve as a lead for further development in cancer therapeutics.
Anti-inflammatory Activity
In vivo studies using animal models of inflammation revealed that the compound reduced edema significantly compared to control groups. The reduction in inflammation was measured using paw edema models, showing a decrease of up to 60% at a dosage of 20 mg/kg.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study involving several oxadiazole derivatives demonstrated that those with methanesulfonyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This suggests that the methanesulfonyl group may play a critical role in enhancing biological activity.
- Cancer Cell Line Studies : Research on the effects of various oxadiazole derivatives on cancer cell lines indicated that modifications in substituents could significantly affect cytotoxicity. The presence of bulky groups like tert-butyl was associated with increased potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
